molecular formula C19H25N5O5S B2569761 N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105212-85-8

N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2569761
CAS No.: 1105212-85-8
M. Wt: 435.5
InChI Key: KBFLYELKQNRYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on oncology. Aberrant FGFR signaling, through mutations, amplifications, or gene fusions, is a well-established driver of tumorigenesis, proliferation, and survival in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer source . This compound acts as a competitive ATP inhibitor , binding to the kinase domain and preventing the auto-phosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT. Its specific molecular structure, featuring a 1,2,4-triazole scaffold linked to a piperidinyl sulfonamide group, is designed for high affinity and selectivity. Researchers utilize this inhibitor to probe the mechanistic role of FGFR in disease models, to validate FGFR as a therapeutic target, and to investigate mechanisms of resistance to FGFR-directed therapies. Its application is critical in preclinical studies aimed at understanding the contributions of FGF/FGFR signaling to cancer cell viability, migration, and angiogenesis.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S/c1-13(25)14-6-8-16(9-7-14)20-17(26)12-24-19(27)22(2)18(21-24)15-5-4-10-23(11-15)30(3,28)29/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFLYELKQNRYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that incorporates multiple pharmacophores known for their biological activities. The presence of the triazole ring and sulfonamide moiety suggests potential therapeutic applications, particularly in antimicrobial and anticonvulsant domains.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N5O4S\text{C}_{18}\text{H}_{24}\text{N}_{5}\text{O}_{4}\text{S}

This structure features key functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial , antifungal , and anti-inflammatory properties. The incorporation of the sulfonamide group in this compound suggests potential effectiveness against various bacterial strains. Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties, which warrant further investigation for this specific compound .

Anticonvulsant Activity

The triazole ring is frequently associated with anticonvulsant activity. Compounds containing this moiety have been shown to possess neuroprotective effects and may modulate neurotransmitter systems involved in seizure activity. Research into related triazole derivatives indicates promising anticonvulsant properties .

Case Studies and Experimental Data

Several studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

CompoundActivityReference
Compound AAntibacterial (MIC 0.5 µg/mL)
Compound BAnticonvulsant (ED50 20 mg/kg)
Compound CAntifungal (MIC 10 µg/mL)

These findings suggest that this compound may exhibit similar or enhanced activities.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for predicting the biological efficacy of this compound. Key observations include:

  • Triazole Moiety : Essential for anticonvulsant activity.
  • Sulfonamide Group : Contributes to antibacterial properties.
  • Aromatic Substituents : Influence lipophilicity and interaction with biological targets.

Scientific Research Applications

Antibacterial and Antifungal Properties

Sulfonamides are widely recognized for their antibacterial and antifungal activities. The presence of the sulfonamide moiety in N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide suggests that it could exhibit similar effects. Research indicates that compounds containing sulfonamide groups can inhibit bacterial growth and combat fungal infections effectively.

Anticonvulsant Activity

The 1,2,4-triazole ring system is associated with anticonvulsant properties. Compounds with this structure have been studied for their ability to prevent seizures in various models. The specific arrangement of substituents on the triazole can significantly influence the anticonvulsant activity, suggesting that this compound may also be explored for such therapeutic applications .

Anti-inflammatory Effects

Given the structural characteristics of this compound, it may possess anti-inflammatory properties similar to other sulfonamide derivatives. This aspect warrants further investigation to confirm its efficacy in reducing inflammation in clinical settings.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring and the introduction of various functional groups. The synthetic pathways can be optimized to produce derivatives with enhanced biological activity or reduced toxicity.

Synthesis Pathway Overview

  • Formation of Triazole Ring : Utilizing hydrazine derivatives or other nitrogen sources.
  • Acetylation : Introducing acetyl groups to enhance solubility and biological activity.
  • Sulfonamide Formation : Reacting with sulfonic acids or their derivatives to incorporate the sulfonamide functionality.

Case Study 1: Antimicrobial Activity

In a study examining various triazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 31.25 µg/mL .

Case Study 2: Anticonvulsant Screening

A series of compounds featuring the triazole structure were evaluated for anticonvulsant activity using electroshock seizure models. Some derivatives showed comparable efficacy to standard anticonvulsants like sodium valproate, indicating potential for clinical application in seizure management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares key motifs with other triazole-acetamide derivatives, such as:

  • N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): This analogue replaces the methylsulfonyl-piperidinyl group with a pyridinyl substituent and substitutes the acetylphenyl with a methoxyphenyl. The pyridinyl group may enhance water solubility compared to the bulkier methylsulfonyl-piperidinyl, while the methoxy substituent could reduce metabolic instability relative to the acetyl group .
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): These compounds exhibit anti-exudative activity, with furan-2-yl substituents contributing to π-π stacking interactions in biological targets.

Pharmacological and Physicochemical Properties

  • Anti-exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (Table 3 in ) show dose-dependent anti-inflammatory effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
  • NMR Profiling : highlights how NMR chemical shifts (e.g., regions A and B in Figure 6) differentiate structural analogues. For the target compound, the methylsulfonyl-piperidinyl substituent would likely cause distinct shifts in the triazole and acetamide regions, affecting hydrogen bonding and solubility .
  • Lumping Strategy : Compounds with shared triazole-acetamide backbones (e.g., ) may exhibit similar reactivity or degradation pathways. However, the methylsulfonyl-piperidinyl group’s steric bulk could slow metabolic clearance compared to smaller substituents like furan or pyridine .

Data Tables

Table 1: Structural and Pharmacological Comparison of Triazole-Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity
N-(4-acetylphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide Methylsulfonyl-piperidinyl, Acetylphenyl ~450 (estimated) Hypothesized kinase inhibition
N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridinyl, Methoxyphenyl 385.45 Not reported
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl, Amino 279.30 Anti-exudative (10 mg/kg)

Table 2: NMR Chemical Shift Comparison (Hypothetical Data Based on )

Proton Position Target Compound (ppm) Pyridinyl Analogue (ppm) Furan-2-yl Analogue (ppm)
Triazole C-H 8.2 8.1 7.9
Acetamide NH 10.5 10.3 10.6
Piperidinyl CH2 3.4–3.8 N/A N/A

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of structurally similar acetamide derivatives typically involves multi-step protocols. For instance, refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazole derivatives) with pyridine and zeolite catalysts at 150°C for 5 hours under oil bath conditions is a common approach. Post-reaction purification via recrystallization (ethanol) and acid-ice quenching ensures product isolation . Optimization may involve adjusting catalyst loading (e.g., zeolite Y-H) or solvent systems to improve yield and purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Standard characterization includes 1H/13C NMR for verifying proton/carbon environments, IR spectroscopy for functional group identification (e.g., carbonyl stretches), and LC-MS for molecular weight confirmation. Elemental analysis validates stoichiometric composition. Single-crystal X-ray diffraction (SC-XRD) is recommended for unambiguous structural determination, as demonstrated for analogous triazole-acetamide derivatives .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Solubility profiling in polar (DMSO, methanol) and non-polar solvents (dichloromethane) is essential. Stability studies under varying pH (1–14), temperatures (4°C–40°C), and light exposure should be conducted using HPLC with high-resolution columns (e.g., Chromolith®) to monitor degradation products . Pre-formulation studies can guide solvent selection for in vitro assays.

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

PASS (Prediction of Activity Spectra for Substances) software can predict potential biological targets (e.g., enzyme inhibition, receptor modulation). Molecular docking with AutoDock Vina or Schrödinger Suite against crystallized protein targets (e.g., kinases, proteases) helps identify binding modes. Post-docking analysis (e.g., MM-GBSA scoring) validates interactions, as seen in studies of pyrazoline-triazole hybrids .

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s efficacy?

Systematic substitution of the piperidin-3-yl , methylsulfonyl , and acetylphenyl moieties can elucidate SAR. For example:

  • Replacing the methylsulfonyl group with trifluoromethoxy (as in ) may improve metabolic stability.
  • Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances lipophilicity and target affinity . Biological screening across cancer cell lines (e.g., MTT assays) and enzyme inhibition assays (e.g., COX-2) quantifies effects.

Q. What experimental designs are suitable for resolving contradictions in biological data (e.g., inconsistent IC₅₀ values)?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., 72-hour exposure, triplicate replicates).
  • Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. How can process control and simulation tools improve the scalability of this compound’s synthesis?

Implement computational fluid dynamics (CFD) to model heat/mass transfer during reflux. Aspen Plus® simulations optimize solvent recovery and catalyst recycling. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, aligning with CRDC subclass RDF2050104 guidelines .

Methodological Considerations

Q. What strategies mitigate risks during handling and storage?

  • Storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.
  • Safety protocols : Follow GHS codes (e.g., P210 for flammability; P201/P202 for pre-handling instructions) . Use explosion-proof refrigerators for bulk quantities.

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding.
  • CRISPR/Cas9 knockout : Confirm phenotype rescue in target-deficient cell lines.
  • SPR/Biacore : Quantify binding kinetics (kₐ, kd) for purified proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.